molecular formula C36H28I2NO2P B2822795 10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 1642865-17-5

10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B2822795
CAS No.: 1642865-17-5
M. Wt: 791.408
InChI Key: HCGMZWIDTMZYFT-DNQXCXABSA-N
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Description

The compound 10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine features a pentacyclic framework with a central phosphorus atom, two iodine substituents at positions 10 and 16, and chiral (1R)-1-phenylethyl groups attached to the phosphorus center. This structure confers unique electronic, steric, and stereochemical properties, making it relevant for applications in catalysis, medicinal chemistry, or materials science. The iodine atoms likely enhance electrophilicity and molecular weight (estimated >600 g/mol), while the chiral phenylethyl groups contribute to enantioselective interactions .

Properties

IUPAC Name

10,16-diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28I2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGMZWIDTMZYFT-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4I)C6=C(O3)C(=CC7=CC=CC=C76)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4I)C6=C(O3)C(=CC7=CC=CC=C76)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28I2NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of phosphapentacyclo derivatives with variable substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 10,16-diiodo; (R)-phenylethyl ~650 (estimated) High electrophilicity; chiral environment
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo...-13-amine 4-methoxyphenyl 599.7 Enhanced solubility due to methoxy groups; lower molecular weight
N,N-Bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo...-13-amine 2-methoxyphenyl ~600 (estimated) Steric hindrance from ortho-methoxy; potential for altered reactivity
(R)-N-benzyl-N-(1-phenylethyl)-amine Benzyl; (R)-phenylethyl ~225 Simpler structure; high catalytic enantioselectivity (up to 84% ee)

Key Observations :

  • Iodine vs.
  • Chiral Auxiliaries : The (R)-phenylethyl groups in the target compound mirror those in ’s catalysts, which achieved up to 84% enantiomeric excess (ee) in α-amination reactions. This suggests the target’s chiral environment could similarly influence stereoselective interactions .

Reactivity and Functional Comparisons

  • Alkylation Potential: Unlike phosphoramide mustard derivatives (e.g., in ), which form aziridinium intermediates for alkylation, the target compound’s iodine substituents and rigid pentacyclic framework may limit such reactivity. Instead, iodine could participate in halogen-bonding or Suzuki-Miyaura coupling .
  • Catalytic Activity : The phenylethyl auxiliaries in ’s catalysts demonstrate that bulky, chiral amines enhance enantioselectivity. The target’s bis-phenylethyl groups may similarly stabilize transition states in asymmetric catalysis .

Computational Similarity Assessment

Per and , compound similarity is assessed using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. Key findings:

  • Structural Similarity : The target shares a pentacyclic backbone with methoxy analogs (Tanimoto >0.7), but iodine substituents create distinct electronic profiles.
  • Activity Cliffs: Despite structural similarities, the iodine atoms may drastically alter biological activity, exemplifying "activity cliffs" where minor structural changes lead to significant functional differences .

Research Implications and Limitations

While direct studies on the target compound are absent in the provided evidence, comparisons with analogs suggest:

  • Applications: Potential use in catalysis (leveraging chiral centers) or as a halogenated scaffold in drug design.
  • Limitations : Methoxy analogs offer better solubility, whereas the target’s iodine groups may complicate pharmacokinetics. Further experimental validation is required.

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